(S)-1-(7-Bromoquinolin-2-yl)ethanol
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Overview
Description
(S)-1-(7-Bromoquinolin-2-yl)ethanol is a chemical compound with the molecular formula C10H8BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and an ethanol group at the 2nd position of the quinoline ring makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(7-Bromoquinolin-2-yl)ethanol typically involves the bromination of quinoline followed by the introduction of an ethanol group. One common method is:
Bromination of Quinoline: Quinoline is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 7th position.
Introduction of Ethanol Group: The brominated quinoline is then reacted with an appropriate reagent to introduce the ethanol group at the 2nd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(7-Bromoquinolin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom or to convert the ethanol group to an ethyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of 7-bromoquinoline-2-carboxylic acid.
Reduction: Formation of 7-bromoquinoline-2-ethyl.
Substitution: Formation of 7-substituted quinoline derivatives.
Scientific Research Applications
(S)-1-(7-Bromoquinolin-2-yl)ethanol is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(7-Bromoquinolin-2-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and ethanol group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(7-Bromoquinolin-2-yl)methanol: Similar structure but with a methanol group instead of ethanol.
2-Quinolinemethanol, 7-bromo-: Another derivative with a methanol group.
N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine: A more complex derivative with additional functional groups.
Uniqueness
(S)-1-(7-Bromoquinolin-2-yl)ethanol is unique due to the specific positioning of the bromine atom and ethanol group, which confer distinct chemical and biological properties
Biological Activity
(S)-1-(7-Bromoquinolin-2-yl)ethanol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores its biological activity based on diverse sources, highlighting its synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a brominated quinoline moiety, characterized by the following structural formula:
- Chemical Formula : C10H8BrN\O
- Molecular Weight : Approximately 252.11 g/mol
The presence of a hydroxyl group (-OH) attached to an ethyl chain enhances the compound's reactivity and biological effectiveness. The bromine atom may also play a crucial role in modulating interactions with biological targets.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit a range of antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Control |
---|---|---|
Staphylococcus aureus | 0.07 µmol/mL | Stronger than ampicillin (0.27 µmol/mL) |
Escherichia coli | 0.14 µmol/mL | Nearly double the effectiveness of control (ampicillin at 0.26 µmol/mL) |
These findings suggest that this compound may be a promising candidate for developing new antimicrobial agents, particularly against resistant strains like S. aureus .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that derivatives of this compound exhibit cytotoxicity that could be leveraged in cancer therapy.
- Cell Lines Tested : Various human cancer cell lines including breast and lung cancer.
- Mechanism of Action : Preliminary investigations suggest that it may induce apoptosis in cancer cells by interacting with specific enzymes or receptors involved in cell proliferation and survival pathways .
Comparative Studies with Related Compounds
The biological activity of this compound can be compared with other quinoline derivatives to highlight its unique properties.
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
8-Hydroxyquinoline | Hydroxy group at position 8 | Antimicrobial and anticancer properties |
7-Bromoquinoline | Bromine at position 7 | Antimicrobial and antiviral activities |
Quinoline | Basic structure without substitutions | Exhibits various biological activities |
5-Chloro-8-hydroxyquinoline | Chlorine at position 5 | Antitumor activity |
The presence of the bromine atom in this compound is hypothesized to enhance its reactivity and overall biological effectiveness compared to these analogs .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, initial studies suggest interactions with:
- Enzymatic Pathways : Inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell growth.
- Receptor Binding : Potential binding to receptors that modulate inflammatory responses or cancer cell survival .
Case Studies and Research Findings
Several studies have documented the promising biological activities of this compound:
- Antibacterial Efficacy : A study reported that this compound exhibited superior antibacterial activity against resistant strains of S. aureus compared to standard antibiotics like ampicillin .
- Cytotoxicity in Cancer Cells : Research highlighted its potential as an anticancer agent, showing significant cytotoxicity against various cancer cell lines, warranting further exploration into its therapeutic applications .
- Molecular Docking Studies : Molecular docking simulations have confirmed the binding affinity of this compound to target proteins involved in disease pathways, suggesting a rational basis for its observed biological activities .
Properties
Molecular Formula |
C11H10BrNO |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
(1S)-1-(7-bromoquinolin-2-yl)ethanol |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)10-5-3-8-2-4-9(12)6-11(8)13-10/h2-7,14H,1H3/t7-/m0/s1 |
InChI Key |
HHHCUXIBSUVETB-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=C(C=CC(=C2)Br)C=C1)O |
Canonical SMILES |
CC(C1=NC2=C(C=CC(=C2)Br)C=C1)O |
Origin of Product |
United States |
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